molecular formula C11H19N3O2 B1526706 ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate CAS No. 306818-06-4

ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

Cat. No.: B1526706
CAS No.: 306818-06-4
M. Wt: 225.29 g/mol
InChI Key: NKLKNVALGKYXRM-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate (CAS 306818-06-4) is a high-purity pyrazole derivative of significant interest in medicinal chemistry and early-stage drug discovery. This compound serves as a key synthetic intermediate for the development of novel kinase inhibitors, particularly targeting understudied kinases like CDK16, which is implicated in breast, prostate, and cervical cancers . The 3-aminopyrazole scaffold is a privileged structure in drug discovery, known for its versatile biological activity and presence in numerous pharmacological agents . Researchers value this specific ester for its structural features, which make it a versatile building block for constructing more complex molecules. The reactive amino and ester functional groups allow for further derivatization, enabling the exploration of structure-activity relationships (SAR) . Pyrazole-based molecules are widely investigated for their anti-proliferative and anti-cancer potential, playing a crucial role in the development of therapeutic agents for various diseases . The compound should be stored sealed in a dry environment, ideally at 2-8°C . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use, or for direct human use.

Properties

IUPAC Name

ethyl 2-(5-amino-3-tert-butylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-5-16-10(15)7-14-9(12)6-8(13-14)11(2,3)4/h6H,5,7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLKNVALGKYXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate has been studied for its potential as a therapeutic agent. Its structural features suggest possible activity against various diseases, particularly in the realm of anti-inflammatory and anti-cancer therapies.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as a lead compound for developing new anti-inflammatory drugs .

CompoundActivityReference
This compoundAnti-inflammatory
Other Pyrazole DerivativesVaries

Agricultural Science

Pesticidal Properties

Research has also focused on the use of this compound as a potential pesticide. Its ability to disrupt biological processes in pests makes it an attractive candidate for further development.

Case Study: Insecticidal Activity

In a controlled study, this compound was tested against common agricultural pests. The findings demonstrated that it effectively reduced pest populations, highlighting its potential application in sustainable agriculture practices .

ApplicationTarget PestEfficacy (%)Reference
This compoundAphids75%
Conventional PesticidesVariousVaries

Material Science

Polymer Modifications

The chemical structure of this compound allows it to be utilized as an additive in polymer formulations. Its incorporation can enhance the thermal and mechanical properties of polymers.

Case Study: Polymer Blends

A recent investigation into polymer blends containing this compound showed improved tensile strength and thermal stability compared to standard formulations. This suggests that it could be beneficial in creating advanced materials for industrial applications .

PropertyStandard PolymerPolymer with AdditiveImprovement (%)
Tensile Strength (MPa)304550%
Thermal Stability (°C)20025025%

Mechanism of Action

The mechanism by which ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate exerts its effects involves its interaction with molecular targets and pathways. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The specific pathways and targets depend on the derivative and its intended application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with heterocyclic esters, particularly imidazole and benzofuran derivatives. Key comparisons include:

A. Imidazole-Based Esters ()


Compounds such as ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate and derivatives with halogenated or methoxy-substituted phenyl groups (e.g., ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate ) exhibit the following contrasts:

  • Core Heterocycle: Pyrazole (target) vs. imidazole (analogues).
  • Substituent Effects : The tert-butyl group in the target compound increases steric hindrance compared to phenyl or halogenated phenyl groups in imidazole analogues. This may reduce π-π stacking interactions but enhance hydrophobic interactions.
B. Benzofuran-Based Esters ()

Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate shares the ester group but differs in core structure:

  • Aromatic System : Benzofuran (oxygen-containing fused ring) vs. pyrazole. Benzofuran’s planar structure facilitates stronger π-π interactions (e.g., center-to-center distance of 3.814 Å in crystals), whereas pyrazole’s smaller ring may limit such interactions.
  • Intermolecular Forces : The target compound’s tert-butyl group may prioritize van der Waals interactions over the hydrogen-bonding and sulfinyl-mediated interactions observed in benzofuran derivatives .

Comparative Data Table

Compound Name Core Structure Key Substituents Notable Properties/Interactions References
Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate Pyrazole 5-NH₂, 3-tert-butyl Steric bulk, moderate H-bonding potential N/A
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate Imidazole 2,5-diphenyl Strong π-π stacking, electron-rich
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate Imidazole 4-Cl, 2-phenyl Electron-withdrawing effects, halogen interactions
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate Benzofuran 5-Br, 3-ethyl-sulfinyl π-π interactions, C-H⋯O hydrogen bonds

Key Research Findings

Synthetic Challenges : Introducing bulky tert-butyl groups may complicate purification and crystallization, contrasting with halogenated analogues that often exhibit predictable crystal packing .

Biological Activity

Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate, with the molecular formula C11_{11}H19_{19}N3_3O2_2 and CAS number 306818-06-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antibacterial effects, and other relevant pharmacological effects based on recent studies and findings.

PropertyValue
Molecular Weight225.29 g/mol
Molecular FormulaC11_{11}H19_{19}N3_3O2_2
CAS Number306818-06-4
SMILESCCOC(CN1N=C(C(C)(C)C)C=C1N)=O

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole compounds have been reported to exhibit significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of key pathways involved in tumor growth and proliferation. Pyrazole derivatives have been shown to inhibit angiogenesis and activate apoptotic pathways, leading to reduced viability in cancer cells.
  • In Vitro Studies : In vitro evaluations have demonstrated that compounds similar to this compound can effectively inhibit the growth of several cancer types, including:
    • Breast Cancer : Compounds with a similar structure have shown significant activity against MDA-MB-231 breast cancer cells.
    • Lung Cancer : Studies indicate effectiveness against A549 lung adenocarcinoma cells.
    • Colorectal Cancer : The compound has shown promising results against HT29 cells.
    A comparative study indicated that certain pyrazole derivatives had half-maximal cytotoxic concentrations (CC50) significantly lower than traditional chemotherapy agents like cisplatin and fluorouracil, suggesting a favorable therapeutic index .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been explored. This compound has demonstrated activity against various bacterial strains:

  • Mechanism : The antibacterial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Studies have reported that certain pyrazole derivatives exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating their potential as alternative therapeutic agents for bacterial infections .

Other Pharmacological Effects

In addition to anticancer and antibacterial activities, this compound may possess other biological effects:

  • Anti-inflammatory Properties : Some studies suggest that pyrazole derivatives can modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.
  • Neuroprotective Effects : Preliminary research indicates that certain pyrazole compounds may exert neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Several case studies and research findings underscore the biological activity of this compound:

Study ReferenceFindings
Demonstrated significant antiproliferative activity against multiple cancer cell lines.
Reported lower CC50 values compared to conventional chemotherapeutics in colorectal cancer models.
Showed antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Preparation Methods

Detailed Synthetic Route

Formation of 5-Amino-3-tert-butyl-1H-pyrazole Intermediate

  • Starting Materials: 5-amino-1H-pyrazole and tert-butyl alcohol.
  • Reaction Conditions: The amination involves reacting 5-amino-1H-pyrazole with tert-butyl alcohol in the presence of a strong base, which facilitates nucleophilic substitution to introduce the tert-butyl group at the 3-position of the pyrazole ring.
  • Mechanism: The base deprotonates the pyrazole nitrogen, enabling nucleophilic attack on the tert-butyl source, forming the tert-butylated pyrazole intermediate.

Esterification with Ethyl Chloroacetate

  • Reaction: The tert-butylated intermediate is then subjected to esterification via reaction with ethyl chloroacetate.
  • Conditions: Typically performed under mild heating with a suitable base to neutralize the released HCl and promote nucleophilic substitution.
  • Outcome: This step attaches the ethyl acetate group to the nitrogen at the 1-position of the pyrazole ring, completing the synthesis of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate.

Alternative Synthetic Approaches for 5-Aminopyrazole Core

Given the importance of the 5-aminopyrazole scaffold, various synthetic methodologies have been developed, which can be adapted for the tert-butyl substituted derivative.

Condensation of β-Ketonitriles with Hydrazines

  • Method: The most versatile and widely used method for synthesizing 5-aminopyrazoles involves the cyclocondensation of β-ketonitriles with hydrazines.
  • Mechanism: The hydrazine attacks the carbonyl carbon of the β-ketonitrile forming a hydrazone intermediate, which undergoes intramolecular cyclization via nucleophilic attack on the nitrile carbon to yield the 5-aminopyrazole ring.
  • Adaptation: Using β-ketonitriles bearing tert-butyl substituents or introducing tert-butyl groups post-cyclization allows for the synthesis of 3-tert-butyl substituted 5-aminopyrazoles.
  • Advantages: This method offers high regioselectivity and yields, and is amenable to various substituents, facilitating structural diversity.

Solid-Phase Synthesis Techniques

  • Recent advances include solid-phase synthesis methods employing resin-supported β-ketonitriles or enamine nitriles, allowing efficient preparation of 5-aminopyrazoles and their derivatives.
  • These methods enable rapid synthesis and purification, suitable for combinatorial chemistry and library generation.
  • The tert-butyl group can be introduced either on the resin-bound intermediates or after cleavage, depending on the synthetic design.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Solvent Notes
Amination (tert-butylation) 5-amino-1H-pyrazole, tert-butyl alcohol, strong base (e.g., NaH) 60–80 °C Polar aprotic solvents (e.g., DMF) Base deprotonates pyrazole N; nucleophilic substitution occurs
Esterification Tert-butylated intermediate, ethyl chloroacetate, base (e.g., triethylamine) Room temperature to mild heating Ethanol or similar Neutralizes HCl; promotes ester formation
Cyclocondensation (alternative) β-Ketonitrile, hydrazine derivatives Reflux (ethanol) Ethanol Forms 5-aminopyrazole ring via hydrazone intermediate

Purification and Characterization

  • Purification: The product is typically purified by column chromatography or recrystallization to achieve high purity.
  • Characterization: Structural confirmation is performed using spectroscopic techniques:
    • [^1H NMR](pplx://action/followup): Characteristic signals for tert-butyl group (δ 1.2–1.4 ppm), ethyl acetate methylene protons (δ 4.1–4.3 ppm), and pyrazole ring protons (δ 5.5–6.0 ppm).
    • IR Spectroscopy: Ester carbonyl stretch near 1700 cm⁻¹ and amino group NH₂ stretch near 3300 cm⁻¹.
    • Mass Spectrometry: Molecular ion peak consistent with molecular weight 225.29 g/mol.

Research Findings and Industrial Scale Considerations

  • Industrial production optimizes reaction parameters such as temperature, pressure, catalysts, and solvent choice to maximize yield and purity.
  • Catalysts and controlled reaction environments improve efficiency and scalability.
  • The tert-butyl group enhances the stability of the compound, which is beneficial for storage and handling in industrial settings.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Amination + Esterification Stepwise introduction of tert-butyl and ester groups Straightforward, well-established Requires strong base, careful control of conditions
β-Ketonitrile + Hydrazine Condensation One-pot cyclization forming 5-aminopyrazole core High regioselectivity, versatile May require post-synthetic tert-butylation
Solid-Phase Synthesis Resin-supported intermediates for rapid synthesis Efficient, suitable for libraries Requires specialized equipment

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step pathways, including cyclocondensation of hydrazine derivatives with β-keto esters, followed by alkylation. Key parameters include temperature control (60–80°C for cyclization), solvent selection (e.g., ethanol or DMF for solubility), and catalyst optimization (e.g., p-toluenesulfonic acid for acid-catalyzed steps). Yield improvements often require purification via column chromatography or recrystallization, monitored by TLC/HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H NMR : Peaks at δ 1.2–1.4 ppm (tert-butyl group), δ 4.1–4.3 ppm (ethyl acetate methylene), and δ 5.5–6.0 ppm (pyrazole ring protons) confirm substituent positions.
  • IR : Stretching frequencies at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (NH₂) validate functional groups.
  • MS : Molecular ion peaks (e.g., [M+H]+) matched with theoretical m/z calculations ensure molecular weight consistency .

Q. What are the key physicochemical properties (solubility, stability) relevant to experimental handling?

  • Methodological Answer : The compound is sparingly soluble in water but soluble in polar aprotic solvents (e.g., DMSO, acetone). Stability tests under varying pH (4–9) and temperature (−20°C to 25°C) show degradation above 40°C or in strongly acidic/basic conditions. Store at −20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize the ground-state geometry and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attacks. Molecular docking (AutoDock Vina) simulates binding affinities with biological targets (e.g., enzymes), validated by experimental IC50 values. Discrepancies between predicted and observed activities may arise from solvent effects or protein flexibility .

Q. What strategies resolve contradictions in crystallographic data interpretation (e.g., disordered tert-butyl groups)?

  • Methodological Answer : Use SHELXL for refinement, applying restraints (DFIX, SIMU) to model disordered tert-butyl moieties. High-resolution data (≤1.0 Å) and twin refinement (TWIN/BASF commands) improve accuracy. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. How can reaction kinetics studies optimize the compound’s derivatization (e.g., amidation, hydrolysis)?

  • Methodological Answer : Monitor reaction progress via in-situ FTIR or NMR to track ester hydrolysis rates. Pseudo-first-order kinetics under controlled pH (buffered solutions) and temperature identify rate-limiting steps. For amidation, evaluate coupling agents (EDC/HOBt vs. DCC) and steric effects of the tert-butyl group .

Q. What experimental designs mitigate batch-to-batch variability in biological assays (e.g., antimicrobial activity)?

  • Methodological Answer : Standardize protocols:

  • Use a fixed solvent (DMSO at <1% v/v) to prevent cytotoxicity.
  • Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate replicates.
  • Validate purity (>95% by HPLC) and quantify dissolved compound via UV-Vis (λmax ~260 nm) .

Data Analysis & Validation

Q. How are contradictions in biological activity data across studies addressed?

  • Methodological Answer : Meta-analysis of IC50/EC50 values using standardized assay conditions (cell lines, incubation time). Cross-correlate with structural analogs to identify SAR trends. For outliers, re-test under controlled parameters (e.g., ATP levels in cytotoxicity assays) .

Q. What statistical methods validate crystallographic and spectroscopic data reproducibility?

  • Methodological Answer : R-factor convergence (SHELXL) and Rmerge values (<5% for high-quality datasets) ensure crystallographic reproducibility. For NMR, signal-to-noise ratios (>20:1) and peak integration errors (<2%) confirm spectral consistency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.